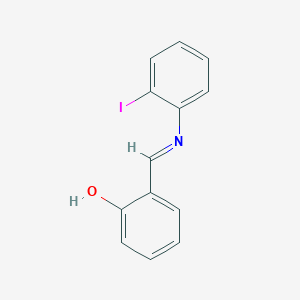

N-(2-Hydroxybenzylidene)-2-iodoaniline

Description

Structure

3D Structure

Properties

CAS No. |

16977-69-8 |

|---|---|

Molecular Formula |

C13H10INO |

Molecular Weight |

323.13 g/mol |

IUPAC Name |

2-[(2-iodophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C13H10INO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |

InChI Key |

WSJDEXMBMDWHMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2I)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Condensation Reaction Protocols for Schiff Base Formation

The primary method for synthesizing N-(2-Hydroxybenzylidene)-2-iodoaniline is the direct condensation reaction between 2-iodoaniline (B362364) and 2-hydroxybenzaldehyde (salicylaldehyde). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine, or Schiff base. jmchemsci.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of Schiff base formation are highly dependent on the reaction conditions. Researchers have explored various parameters, including solvent, temperature, and reaction time, to optimize the synthesis.

Commonly used solvents include alcohols like ethanol (B145695) and methanol, which are effective at dissolving the reactants and facilitating the reaction, often under reflux conditions. semanticscholar.orgresearchgate.net For instance, a general procedure involves dissolving equimolar amounts of the aniline (B41778) derivative and the aldehyde in ethanol and refluxing the mixture for several hours. researchgate.net Another approach involves vigorously stirring the reactants at room temperature, sometimes with the addition of a small amount of ethanol, followed by cooling to induce crystallization. prepchem.com

In a move towards more environmentally friendly processes, "green" chemistry approaches have been successfully applied. These include conducting the condensation reaction in water or under solvent-free conditions. researchgate.netrecentscientific.com Microwave irradiation has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and easier work-up compared to conventional heating methods. semanticscholar.org

Table 1: Comparison of Solvent Systems for Schiff Base Synthesis

| Solvent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ethanol/Methanol | Refluxing for several hours | Good solubility for reactants; well-established method. | Requires heating; longer reaction times. |

| Glacial Acetic Acid | Refluxing for several hours | Acts as both solvent and catalyst. nih.gov | Can be corrosive; requires careful removal. |

| Water | Stirring at room temperature | Environmentally friendly; easy workup. recentscientific.com | Reactant solubility may be limited. |

| Solvent-Free | Grinding or heating reactants together | Reduces waste; high efficiency. researchgate.net | May not be suitable for all reactants. |

| Microwave Irradiation | Short irradiation times (minutes) | Rapid reaction; high yields; reduced waste. semanticscholar.org | Requires specialized equipment. |

Influence of Acidic or Basic Catalysis on Reaction Efficiency

Catalysis plays a crucial role in the synthesis of Schiff bases. The reaction mechanism, involving a carbinolamine intermediate, can be accelerated by either acidic or basic catalysts that facilitate the dehydration step. jmchemsci.com

Acid Catalysis: A small amount of acid can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. Acids like glacial acetic acid are often used, serving a dual role as a solvent and a catalyst. nih.gov However, highly acidic conditions must be avoided as they can lead to the protonation of the amine nucleophile, rendering it unreactive.

Base Catalysis: While less common for simple aldehyde-amine condensations, bases can be used. The primary role of the base is to facilitate the deprotonation of the carbinolamine intermediate, promoting the elimination of water.

In many modern synthetic protocols, particularly those employing microwave irradiation or green catalysts like Kinnow peel powder, the need for traditional acid or base catalysts is diminished or eliminated, simplifying the process and reducing environmental impact. nih.gov The choice of catalyst often depends on the specific reactivity of the aniline and aldehyde derivatives being used.

Precursor Synthesis and Halogenation Strategies

The accessibility and purity of the starting materials, 2-iodoaniline and 2-hydroxybenzaldehyde, are paramount for the successful synthesis of the target Schiff base.

Synthesis of 2-Iodoaniline and its Functionalized Derivatives

2-Iodoaniline is a key precursor whose synthesis has been approached through several routes.

A classical and widely used method begins with o-nitroaniline. guidechem.com This process involves a diazotization reaction, where the amino group of o-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. The subsequent Sandmeyer-type reaction with potassium iodide replaces the diazonium group with iodine, yielding o-iodonitrobenzene. The final step is the reduction of the nitro group to an amine, typically using a reducing agent like iron powder in an acidic medium, to produce 2-iodoaniline. guidechem.com An improvement to this method involves the reverse addition of the diazonium salt solution to the potassium iodide solution, which helps to control the reaction rate and improve the yield. guidechem.com

Alternative, more modern methods have also been developed. One such route is the transition-metal-free decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) using molecular iodine and potassium iodide at high temperatures. rsc.org This method allows for the synthesis of various substituted 2-iodoanilines by starting with appropriately functionalized anthranilic acids. rsc.org

Table 2: Selected Synthetic Routes to 2-Iodoaniline Derivatives

| Starting Material | Reagents | Key Steps | Reference |

|---|

Methods for Introducing Hydroxybenzylidene Moieties

The hydroxybenzylidene moiety is introduced into the final molecule through the use of 2-hydroxybenzaldehyde (salicylaldehyde) or its derivatives in the condensation reaction. Salicylaldehyde (B1680747) is a readily available commercial chemical. Functionalized derivatives, which are necessary for creating a library of analogous Schiff bases, can be prepared using standard organic synthesis techniques. ajol.info

For example, electrophilic aromatic substitution reactions on phenol (B47542) or substituted phenols, such as formylation (e.g., Reimer-Tiemann or Duff reaction), can introduce the required aldehyde group ortho to the hydroxyl group. This allows for the synthesis of salicylaldehydes with various substituents on the aromatic ring, which can then be used in the condensation reaction to produce a range of this compound analogues. researchgate.net

Post-Synthetic Modification and Derivatization Approaches for this compound Analogues

Post-synthetic modification (PSM) offers a powerful strategy to create derivatives of this compound with tailored properties. nih.gov This involves chemically altering the Schiff base after its initial synthesis. The molecule presents several reactive sites for such modifications: the phenolic hydroxyl group, the imine double bond, and the two aromatic rings.

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This modification can alter the compound's solubility and its coordination properties with metal ions.

Modification of the Imine Bond: The carbon-nitrogen double bond is susceptible to reduction. Using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, the imine can be converted to a secondary amine, yielding N-(2-hydroxybenzyl)-2-iodoaniline. researchgate.net This transformation changes the geometry and electronic properties of the ligand backbone.

Substitution on the Aromatic Rings: The aromatic rings derived from both the aniline and salicylaldehyde precursors can undergo further electrophilic substitution reactions, such as nitration or halogenation, provided the existing groups are compatible with the reaction conditions. This allows for fine-tuning of the electronic and steric properties of the molecule.

Metal Complexation: Schiff bases are renowned for their ability to act as "privileged ligands," readily coordinating with a wide array of metal ions through the imine nitrogen and the phenolic oxygen. iiste.orgnih.gov Reacting this compound with various metal salts can produce a diverse range of metal complexes with unique structural and electronic characteristics. semanticscholar.org

These derivatization approaches enable the systematic modification of the parent compound, facilitating the development of new materials for applications in catalysis, sensing, and materials science. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intricate bonding environments within N-(2-Hydroxybenzylidene)-2-iodoaniline. These methods are particularly effective in elucidating the molecular structure by analyzing the vibrational modes of its constituent parts.

Analysis of Characteristic Functional Group Vibrations (e.g., Azomethine, Hydroxyl, Aromatic Ring)

The FT-IR and Raman spectra of this compound are characterized by distinct absorption bands that correspond to the specific vibrational frequencies of its functional groups. The azomethine group (C=N), central to the Schiff base linkage, exhibits a strong stretching vibration (ν(C=N)) typically in the range of 1607–1645 cm⁻¹. samipubco.comresearchgate.netmdpi.com This band is a definitive marker for the successful condensation of the aldehyde and amine precursors.

The aromatic rings contribute multiple bands to the spectra. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. In-plane C=C stretching vibrations within the benzene (B151609) rings are observed in the 1450–1600 cm⁻¹ region. These bands can provide information about the substitution pattern of the rings. Furthermore, the spectra of related compounds show that the stretching modes for N-Ph and C-Ph are found around 1356 cm⁻¹ and 1226 cm⁻¹, respectively. researchgate.net

The hydroxyl (O-H) group's vibration is highly characteristic but also highly sensitive to its environment, as discussed in the following section.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 2700 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Azomethine (C=N) | Stretching | ~1616 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |

| Phenolic C-O | Stretching | ~1278 | Strong |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

A predominant structural feature of N-(2-Hydroxybenzylidene)-anilines is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azomethine group (O-H···N). bohrium.com This interaction significantly influences the vibrational spectrum. Instead of a sharp O-H stretching band around 3600 cm⁻¹, the spectrum displays a very broad and low-intensity absorption band spanning a wide range, often from 3200 cm⁻¹ down to 2700 cm⁻¹. msu.eduprimescholars.com This broadening and shift to lower frequency are classic indicators of strong hydrogen bonding, which weakens the O-H bond. kpfu.ru

The formation of this six-membered quasi-aromatic chelate ring provides considerable stability to the molecule. Studies on similar molecules in various solvents indicate that the enol-imine tautomer, stabilized by this intramolecular hydrogen bond, is the dominant form in non-polar environments. bohrium.com While intermolecular hydrogen bonding can occur in the solid state or in concentrated solutions, the intramolecular O-H···N bond is the most significant hydrogen bonding interaction governing the molecule's ground-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum provides a precise count of the different types of protons and their connectivity. For this compound, three key regions are of interest.

Hydroxyl Proton: The proton of the phenolic -OH group is highly deshielded due to the strong intramolecular hydrogen bond. Its resonance appears as a singlet at a very low field, typically in the range of 13.0–14.0 ppm. ajol.inforesearchgate.net The absence of coupling confirms its identity as a hydroxyl proton.

Azomethine Proton: The proton of the -CH=N- group appears as a sharp singlet further downfield than typical alkene protons, generally between 8.4 and 8.9 ppm, due to the electronegativity of the nitrogen atom. ajol.infochemistryjournal.net

Aromatic Protons: The eight protons on the two benzene rings resonate in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern leads to a complex set of overlapping multiplets. The protons on the salicylidene ring and the iodoaniline ring will show distinct splitting patterns (doublets, triplets, or doublets of doublets) arising from ortho, meta, and para spin-spin coupling.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| -OH | ~13.5 | s (singlet) | - |

| -CH=N- | ~8.6 | s (singlet) | - |

| Aromatic Protons | 6.6 - 7.9 | m (multiplet) | J ≈ 1-9 (ortho, meta, para) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals for this compound include:

Azomethine Carbon: The carbon of the C=N double bond is found significantly downfield, in the range of 157–163 ppm. aip.org

Phenolic Carbon: The carbon atom attached to the hydroxyl group (C-O) typically resonates around 160 ppm.

Iodinated Carbon: The carbon atom directly bonded to the iodine (C-I) is significantly shielded due to the heavy atom effect, appearing at a much higher field (lower ppm value) than other aromatic carbons, often around 85-90 ppm based on data for 2-iodoaniline (B362364). rsc.org

Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 110–150 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (-OH, -CH=N-, -I).

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C H=N- | ~162 |

| Ar-C -OH | ~160 |

| Ar-C -I | ~89 |

| Other Aromatic Carbons | 115 - 150 |

Advanced NMR Techniques for Conformation and Dynamics

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for probing the molecule's conformation and dynamics.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbons. This would be crucial for assigning the specific protons within each aromatic ring by tracing the connectivity from one proton to its neighbors. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the azomethine proton to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net For this compound, a NOESY spectrum could provide key information about the molecule's preferred conformation. For example, observing a NOE between the azomethine proton and a proton on the iodoaniline ring would help define the torsional angle of the C-N single bond and the orientation of the two aromatic rings relative to each other.

Together, these advanced NMR techniques provide a detailed and robust model of the molecular structure and preferred conformation of this compound in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm range, allowing for the unambiguous confirmation of the compound's molecular formula, C₁₃H₁₀INO.

The predicted monoisotopic mass and corresponding m/z values for various adducts of this compound are crucial for its identification in complex matrices.

| Adduct | Predicted m/z |

| [M+H]⁺ | 323.98798 |

| [M+Na]⁺ | 345.96992 |

| [M-H]⁻ | 321.97342 |

| [M+NH₄]⁺ | 341.01452 |

| [M+K]⁺ | 361.94386 |

This data is based on predicted values and serves as a reference for experimental analysis.

The fragmentation pathways of this compound under mass spectrometric conditions, particularly with electron impact (EI) ionization, can be inferred from studies on structurally similar ortho-substituted salicylideneanilines. A characteristic fragmentation pattern for Schiff bases with ortho-substituents on the aniline (B41778) ring is the cleavage of the bond between the aromatic ring and the substituent. In the case of this compound, a primary fragmentation event is the loss of the iodine atom (I•), which would result in a prominent peak at m/z 196 (M-I)⁺. This fragment corresponds to the [N-(2-hydroxybenzylidene)aniline]⁺ radical cation.

Further fragmentation of the m/z 196 ion would likely proceed through pathways typical for salicylideneanilines, involving cleavages of the imine bond and fragmentation of the aromatic rings.

X-ray Diffraction Methodologies for Solid-State Molecular and Supramolecular Structure Determination

A key structural feature of N-salicylideneanilines is the presence of a strong intramolecular O—H···N hydrogen bond, which forms a six-membered pseudo-ring. This interaction is crucial in stabilizing the observed enol-imine tautomer in the solid state. The planarity of the molecule is influenced by the dihedral angle between the salicylidene and the iodoaniline rings. In similar halogenated structures, this angle is typically non-zero, leading to a non-planar molecular conformation. researchgate.net

| Crystallographic Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Intramolecular H-bond (O-H···N) | Present |

| Molecular Conformation | Non-planar |

This data is based on typical values for structurally similar salicylideneaniline (B1219908) derivatives.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For this compound, this analysis would reveal the nature and extent of various non-covalent interactions that govern the crystal packing.

Based on analyses of related halogenated salicylideneanilines, the dominant intermolecular contacts are expected to be H···H, C···H, and O···H interactions. acs.orgresearchgate.netresearchgate.net The presence of the iodine atom would also introduce the possibility of halogen bonding (I···N or I···O interactions), which can significantly influence the supramolecular architecture. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each contact type can be calculated, offering a detailed understanding of the forces holding the crystal together.

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk crystalline phase of this compound. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. researchgate.netamazonaws.comtandfonline.comspuvvn.edunih.govresearchgate.net

The PXRD pattern can be used to:

Confirm the crystalline nature of a synthesized batch.

Identify the presence of different polymorphic forms.

Assess the purity of the bulk sample.

Monitor phase transitions as a function of temperature or pressure.

The experimental PXRD pattern can also be compared to a pattern simulated from single-crystal X-ray diffraction data to verify the bulk homogeneity of the crystalline material. The sharp and well-defined peaks in a PXRD pattern are indicative of a highly crystalline material.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Photoluminescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopy are powerful techniques to probe the electronic structure and excited-state properties of this compound. The spectra are governed by electronic transitions between different molecular orbitals.

The UV-Visible absorption spectrum of this compound, like other salicylideneaniline derivatives, is expected to exhibit characteristic absorption bands in the ultraviolet and visible regions. These bands arise from two primary types of electronic transitions: π→π* and n→π*. ekb.eg

π→π transitions:* These are typically high-intensity absorptions and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In conjugated systems like this compound, these transitions are responsible for the strong absorption bands at shorter wavelengths (typically below 350 nm).

n→π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily located on the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths (typically above 350 nm).

The position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, n→π* transitions often exhibit a hypsochromic (blue) shift, while π→π* transitions may show a bathochromic (red) shift. youtube.comyoutube.com The presence of the iodo substituent on the aniline ring can also influence the electronic transitions through electronic and steric effects.

| Transition Type | Expected Wavelength Region | Relative Intensity |

| π→π | < 350 nm | High |

| n→π | > 350 nm | Low |

This data represents typical values for salicylideneaniline derivatives and may vary for the specific compound.

Photoluminescence spectroscopy can provide further insights into the excited-state dynamics. Upon excitation, the molecule can relax to the ground state via radiative (fluorescence, phosphorescence) or non-radiative pathways. The emission spectrum, quantum yield, and lifetime are key parameters that characterize the photophysical behavior of this compound. The presence of the heavy iodine atom may promote intersystem crossing, potentially leading to phosphorescence at low temperatures.

Fluorescence and Phosphorescence Quantum Yield Studies

Fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule. Similarly, phosphorescence quantum yield (ΦP) measures the efficiency of the phosphorescence process. These studies are fundamental to understanding the de-excitation pathways of a molecule's excited state and are crucial for applications in materials science, such as in the development of light-emitting devices, sensors, and photodynamic therapy agents.

For this compound, specific experimental data for these parameters are not found in the reviewed literature. Research on related salicylaldehyde (B1680747) Schiff bases indicates that their luminescent properties can be highly sensitive to factors such as solvent polarity (solvatochromism), substitution on the aromatic rings, and the presence of metal ions. researchgate.netmdpi.commdpi.com The presence of a heavy atom like iodine in the this compound structure could theoretically influence its photophysical properties, potentially promoting intersystem crossing and thus affecting the balance between fluorescence and phosphorescence. However, without dedicated experimental studies, any discussion of its quantum yield remains speculative.

The investigation into the quantum yield of a compound like this compound would typically involve comparative measurements using a standard with a known quantum yield. The process involves measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength.

Given the lack of specific data, a summary of the availability of research findings is presented below.

| Parameter | Finding for this compound |

| Fluorescence Quantum Yield (ΦF) | No specific data available in the reviewed scientific literature. |

| Phosphorescence Quantum Yield (ΦP) | No specific data available in the reviewed scientific literature. |

| Detailed Research Findings | Studies on related Schiff bases show luminescence, but quantitative data for this specific compound has not been published. researchgate.net |

Further experimental research is required to determine the fluorescence and phosphorescence quantum yields of this compound and to fully characterize its photophysical behavior.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

To understand the three-dimensional structure of N-(2-Hydroxybenzylidene)-2-iodoaniline, geometry optimization would be performed using DFT calculations, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

Conformational analysis would explore different spatial arrangements (conformers) arising from rotation around single bonds. These calculations would be conducted for both the isolated molecule in the gas phase and in various solvents to understand how the environment influences its structure. The presence of the bulky iodine atom at the ortho position of the aniline (B41778) ring and the intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen are expected to be significant factors in determining the preferred conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of HOMO and LUMO densities would reveal the most likely sites for nucleophilic and electrophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for this compound was not found.)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Table 2: Hypothetical NBO Analysis of Key Interactions (Note: This table is illustrative as specific data for this compound was not found.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Example: n(O) | Example: σ(C-N) | Value |

| Example: n(N) | Example: σ(C-C) | Value |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can simulate various types of spectra, providing valuable insights that complement experimental data.

Simulated Vibrational Spectra for Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding frequencies can be predicted. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method.

Comparing the simulated spectrum of this compound with experimentally obtained FT-IR and FT-Raman spectra would allow for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and O-H bending, confirming the molecular structure.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. rsc.org This method calculates the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.

For the parent salicylideneaniline (B1219908) (SA) molecule, TD-DFT calculations have been instrumental in understanding its photophysical behavior. ias.ac.in Studies typically employ functionals like B3LYP with basis sets such as 6-31+G(d,p) to optimize the ground state geometry and then compute the excited states. For SA, the lowest singlet excited state (S1) is calculated to have an energy of approximately 3.63 eV, which aligns well with experimental values of 3.7 eV. ias.ac.in This transition is primarily characterized as a π → π* transition, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of an iodine atom at the ortho-position of the aniline ring in this compound is expected to modulate these electronic properties significantly. The iodine atom can exert both steric and electronic effects:

Steric Effects: The bulky iodine atom will likely force a greater twist in the dihedral angle between the aniline ring and the salicylidene moiety. In the parent SA molecule, the non-planar enol form is the most stable conformer, marked by a twist between the phenolic and anilino rings. ias.ac.inresearchgate.net Increasing this twist can affect the extent of π-conjugation, which in turn influences the energy of the molecular orbitals.

Electronic Effects: Iodine is an electron-withdrawing group via induction but can also participate in halogen bonding. These electronic perturbations will alter the energies of the HOMO and LUMO. A narrowing of the HOMO-LUMO gap typically leads to a bathochromic (red) shift in the absorption spectrum, while a widening results in a hypsochromic (blue) shift.

Computational studies on related halogenated Schiff bases could provide a more direct comparison. For instance, theoretical investigations on N-salicylidene-2-chloroaniline have been performed, laying the groundwork for understanding heavier halogen substitutions. rsc.org A systematic TD-DFT study on this compound would be necessary to precisely quantify these shifts and the nature of its electronic transitions.

Table 1: Representative TD-DFT Data for Salicylideneaniline (SA) as a Reference Data extrapolated from analogous systems for illustrative purposes.

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 3.63 | > 0.1 | HOMO → LUMO (π → π*) |

| S0 → S2 | ~4.2 | Low | HOMO-1 → LUMO |

| S0 → S3 | ~4.5 | Moderate | HOMO → LUMO+1 |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Schiff bases are a class of compounds that have attracted significant interest for their potential applications in nonlinear optics (NLO). nih.gov NLO materials can alter the properties of light passing through them and are crucial for technologies like optical switching and frequency conversion. uobasrah.edu.iq The NLO response of a molecule is governed by its hyperpolarizabilities. Theoretical calculations, primarily using DFT, are a key tool for predicting and understanding these properties. nih.gov

The NLO response is often enhanced in molecules with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov In this compound, the hydroxyl group (-OH) acts as an electron donor and the imine group (-CH=N-) acts as a bridge and acceptor. The electronic nature of the substituent on the aniline ring plays a critical role in modulating the NLO properties. The iodine atom, being electronegative, acts as an electron-withdrawing group, which can enhance the ICT character and potentially lead to a significant NLO response.

The key parameters that quantify the NLO response at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second- and third-order NLO effects, respectively. These tensors can be calculated using DFT methods, often with functionals like B3LYP or CAM-B3LYP, which are known to provide reliable results for NLO properties. scispace.com

The total first hyperpolarizability (β_tot_) is a critical value for assessing second-order NLO activity. Studies on various Schiff base derivatives have shown that substitutions can dramatically alter the β value. nih.govresearchgate.net For comparison, urea (B33335) is often used as a standard reference in these calculations. nih.gov The calculated β value for many Schiff bases significantly exceeds that of urea, indicating their promise as NLO materials. nih.gov

For this compound, the combination of the inherent D-π-A nature and the presence of the heavy, polarizable iodine atom is expected to result in a substantial first hyperpolarizability. The large atomic size and diffuse valence electrons of iodine contribute significantly to molecular polarizability, a key factor in NLO response.

Table 2: Illustrative Calculated NLO Properties for a Generic Schiff Base Compared to Urea Values are for illustrative purposes and depend heavily on the specific molecule and computational method.

| Compound | Dipole Moment (μ) [D] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Urea (Reference) | ~1.4 | ~3.8 | ~0.37 |

| Generic Schiff Base | 2.0 - 7.0 | 10 - 30 | 5 - 50 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into conformational dynamics, intermolecular interactions, and the influence of the environment, such as a solvent.

For this compound, a key dynamic process is the tautomerism between the enol-imine and keto-amine forms, which is central to its photochromic and thermochromic properties. MD simulations can model the structural rearrangements and energy barriers associated with this process. Studies on related halogenated systems, such as N-salicylidene-2-chloroaniline, have utilized hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations to trace the photoisomerization pathways in the solid state. rsc.org These simulations revealed that upon photoexcitation, the molecule undergoes an ultrafast intramolecular proton transfer followed by isomerization. rsc.org

Solvent effects are also critical. The polarity of the solvent can significantly influence the stability of the different tautomers. researchgate.net In polar, hydrogen-bonding environments, the zwitterionic keto-amine tautomer can be stabilized. researchgate.net This can be modeled computationally either by including explicit solvent molecules in an MD simulation or by using a Polarizable Continuum Model (PCM) in DFT calculations. scispace.com PCM studies on Schiff bases have demonstrated how the dipole moment, polarizability, and hyperpolarizability change as a function of solvent polarity. scispace.com For this compound, MD simulations in various solvents would elucidate the preferred conformations and the dynamics of solvent-solute interactions, particularly the role of the iodine atom in mediating these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. asianpubs.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds before synthesis.

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. QSAR studies have been successfully applied to various series of Schiff base compounds to understand the structural requirements for their activity. asianpubs.orgresearchgate.net These models typically use a set of calculated molecular descriptors as independent variables. Descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), spatial (e.g., molecular volume, surface area), or topological. mdpi.com

While no specific QSAR model for this compound has been reported, its structural features suggest potential for biological interactions. Halogenated compounds are of great interest in medicinal chemistry, and the iodine atom can participate in halogen bonding, a significant noncovalent interaction with biological macromolecules. nih.govnih.gov

A hypothetical QSAR study on a series of halogenated N-(2-Hydroxybenzylidene)anilines could be developed to predict a specific biological activity (e.g., cytotoxicity against a cancer cell line). Molecular docking studies could first be used to identify a potential protein target and binding mode. nih.govnih.gov Then, descriptors for the series of compounds, including this compound, would be calculated. Statistical methods, such as multiple linear regression, would then be used to build a model linking these descriptors to the observed activity. Such a model could reveal that descriptors related to hydrophobicity, molecular shape, and the strength of the halogen bond are critical for activity.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

General Mechanisms of Action in Biological Systems

Specific data on the enzyme inhibition pathways and kinetics of N-(2-Hydroxybenzylidene)-2-iodoaniline are not available. While related N-benzylideneaniline compounds have been investigated as inhibitors of enzymes like lignostilbene-α,β-dioxygenase, no such studies have been reported for the 2-iodoaniline (B362364) derivative. General principles of enzyme inhibition involve competitive, noncompetitive, or uncompetitive binding, which can be elucidated through kinetic studies by analyzing Michaelis-Menten and Lineweaver-Burk plots. However, without experimental data for this compound, its specific mode of enzyme inhibition, if any, remains unknown.

Direct experimental studies on the interaction of this compound with biomolecules such as DNA or specific proteins have not been reported. The binding of small molecules to DNA can occur through intercalation, groove binding, or electrostatic interactions, which can be investigated using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and viscosity measurements. Similarly, protein-ligand interactions are fundamental to many biological processes and can be studied through various biophysical methods. However, in the absence of such research for this specific compound, its potential to interact with these crucial biomolecules is purely speculative.

In Vitro Studies Probing Specific Cellular or Molecular Targets

Detailed in vitro studies to identify and characterize specific cellular or molecular targets of this compound have not been published.

While various Schiff bases have demonstrated antimicrobial properties, the specific mechanistic basis of such activity for this compound has not been elucidated. Potential mechanisms for antimicrobial compounds can include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, or interference with essential enzymatic pathways. Without targeted research, the mode of action against microbial pathogens for this compound remains uncharacterized.

Studies on N-benzylideneaniline derivatives have shown antiproliferative effects on various cancer cell lines, such as human small lung (A549) and cervical (HeLa) cancer cells. nih.gov However, specific mechanistic investigations into the antiproliferative effects of this compound are lacking. The potential mechanisms could involve cell cycle arrest, induction of apoptosis, or inhibition of key signaling pathways involved in cancer cell proliferation. Further research is necessary to determine if and how this compound exerts such effects.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding interaction mechanisms at a molecular level. While molecular docking studies have been performed for a wide array of compounds to predict their interactions with proteins implicated in diseases like cancer, no specific molecular docking or ligand-protein interaction modeling studies for this compound have been reported in the scientific literature. Such studies would be valuable in predicting its potential biological targets and guiding future experimental research.

Prediction of Binding Sites and Modes of Interaction

The prediction of how this compound binds to a biological target is typically achieved through molecular docking simulations. This computational technique models the interaction between the ligand and the three-dimensional structure of a receptor, which is often a protein. The primary goal of molecular docking is to predict the preferred orientation and conformation of the ligand when it forms a stable complex with the receptor.

The process involves sampling a vast number of possible orientations and conformations of the ligand within the receptor's binding site. These poses are then scored based on a scoring function that estimates the binding affinity. The highest-ranked poses represent the most likely binding modes.

Key interactions that are analyzed in these simulations include:

Hydrogen Bonds: The hydrogen atom on the hydroxyl group (-OH) of the benzylidene ring and the nitrogen atom of the imine group can act as hydrogen bond donors and acceptors, respectively. The iodine atom on the aniline (B41778) ring can also participate in halogen bonding, a specific type of non-covalent interaction.

Hydrophobic Interactions: The aromatic rings of the benzylidene and aniline moieties can engage in hydrophobic interactions with nonpolar amino acid residues within the receptor's binding pocket.

Pi-Pi Stacking: The aromatic rings can also interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions.

The results of molecular docking studies are often visualized to provide a detailed picture of the binding mode. For instance, a hypothetical docking study of this compound with a target protein might reveal the interactions summarized in the table below.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 152 | Hydrogen Bond | 2.1 |

| TYR 88 | Pi-Pi Stacking | 3.5 |

| LEU 155 | Hydrophobic | 4.2 |

| PHE 210 | Pi-Pi Stacking | 3.8 |

Calculation of Ligand-Receptor Binding Affinities and Interaction Energies

Following the prediction of the binding mode, the strength of the interaction between this compound and its receptor is quantified by calculating the binding affinity and interaction energies. A lower binding energy value typically indicates a more stable and favorable interaction.

Several computational methods can be employed for this purpose:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a popular method for estimating the free energy of binding of a ligand to a protein. It combines molecular mechanics energies with models for solvation energy.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): Similar to MM/GBSA, this method uses a more rigorous continuum solvation model (Poisson-Boltzmann) to calculate the electrostatic contribution to the solvation free energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating relative binding free energies. They involve creating a non-physical pathway between two states (e.g., the ligand in solution and the ligand bound to the receptor) and calculating the free energy change along this pathway.

The total binding free energy (ΔG_bind) is often decomposed into various energy components to understand the driving forces of the interaction. These components include van der Waals energy, electrostatic energy, and solvation energy.

A hypothetical breakdown of the interaction energies for this compound with a target receptor, as calculated by a method like MM/GBSA, is presented in the table below.

Table 2: Calculated Interaction Energies for this compound with a Hypothetical Receptor

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Solvation Energy | +35.2 |

| Total Binding Free Energy (ΔG_bind) | -33.1 |

These computational investigations are instrumental in the early stages of drug discovery and chemical biology research, providing valuable insights into the molecular interactions that govern the biological activity of compounds like this compound.

Despite a comprehensive search of available scientific literature, no specific research articles, patents, or other publications detailing the use of metal complexes of "this compound" in the requested catalytic applications were found. The provided outline requires thorough, informative, and scientifically accurate content, including data tables and detailed research findings for each specified catalytic reaction. Without primary literature sources describing the synthesis, characterization, and catalytic testing of metal complexes derived from this specific ligand, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and detail.

The search did yield general information on related classes of compounds, such as other Schiff base ligands and aniline derivatives, which are known to be effective in a variety of catalytic transformations. These include:

Oxidation Reactions: Metal complexes of Schiff bases are widely studied as catalysts for the epoxidation of olefins and the selective oxidation of alcohols. For instance, manganese and iron complexes are often employed for such transformations.

Hydrogenation Reactions: Ruthenium, iridium, and other platinum-group metal complexes with imine-containing ligands can be active catalysts for the hydrogenation and transfer hydrogenation of various substrates.

Olefin Metathesis and Polymerization: Ruthenium-based catalysts are prominent in olefin metathesis, though the ligand design for these systems is highly specific and typically involves N-heterocyclic carbenes or phosphines rather than Schiff bases of this type. Similarly, various metal complexes are used in polymerization, but specific examples with "this compound" are not documented.

Cross-Coupling Reactions: Palladium complexes with aniline-derived ligands are well-established catalysts for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

However, the absence of specific data for "this compound" prevents a detailed discussion of its role in these areas. The influence of its particular geometric and electronic properties—stemming from the combination of the salicylaldehyde (B1680747) and 2-iodoaniline moieties—on catalytic activity and selectivity remains unexplored in the available literature.

Therefore, the generation of an article that focuses solely on the chemical compound "this compound" and its applications in catalysis, as per the detailed outline, cannot be completed at this time due to the lack of specific research findings.

Applications in Catalysis and Organic Transformations

Catalyst Design Principles and Ligand Structural Modifications for Enhanced Performance

Investigation of Catalyst Stability, Reusability, and Heterogenization

The practical applicability of a homogeneous catalyst in industrial processes is often limited by challenges in separating the catalyst from the reaction mixture and the subsequent loss of the expensive metal complex. To overcome these limitations, significant research efforts have been directed towards the heterogenization of Schiff base complexes, including those analogous to N-(2-Hydroxybenzylidene)-2-iodoaniline. This involves immobilizing the catalyst onto a solid support, which not only facilitates easy recovery and reuse but can also enhance catalyst stability.

The stability of a catalyst, its ability to be reused multiple times without a significant drop in performance, and the methods for anchoring it onto solid supports are critical factors for sustainable and economically viable chemical transformations. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the broader family of Schiff base catalysts has been a subject of intense investigation in this regard. These studies provide valuable insights into the potential strategies and outcomes for the catalyst .

Key areas of investigation include:

Catalyst Leaching: Assessing the extent to which the active metal center detaches from the solid support during the reaction.

Recyclability: Evaluating the performance of the catalyst over multiple reaction cycles.

Structural Integrity: Characterizing the heterogenized catalyst after use to ensure its chemical and physical structure remains intact.

Choice of Support: Exploring various materials as supports, such as polymers, silica (B1680970), zeolites, and magnetic nanoparticles, to determine their effect on catalytic activity and stability.

Detailed Research Findings on Analogous Schiff Base Catalysts

Research on Schiff base complexes structurally similar to this compound has demonstrated successful heterogenization and reusability in a variety of organic transformations. These findings serve as a strong indicator of the potential for developing stable and reusable catalysts based on the target compound.

Immobilization on Magnetic Nanoparticles:

A popular strategy for heterogenization involves anchoring Schiff base complexes onto magnetic nanoparticles (e.g., Fe₃O₄ or NiFe₂O₄), often coated with a layer of silica (SiO₂) for better functionalization and stability. This approach allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet.

For instance, a copper(II) Schiff base complex immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) has been shown to be a highly efficient and reusable catalyst. researchgate.net Similarly, a manganese(III) Schiff base complex supported on silica-coated magnetic nanoparticles demonstrated enhanced catalytic performance and good recoverability over six successive runs in the electrochemical oxidation of sulfides and alkenes. nih.gov The magnetic properties of nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have also been exploited to create stable and easily separable heterogeneous catalysts for transfer hydrogenation reactions, with the catalyst being reused for five cycles without loss of performance. rsc.org

Polymer-Supported Catalysts:

Polymers offer a versatile platform for the immobilization of Schiff base catalysts. The catalytic complexes can be anchored to the polymer backbone either through covalent bonding or non-covalent interactions. This method can improve the thermal and chemical stability of the catalyst compared to its homogeneous counterpart. researchgate.net A study on a polymer-supported macrocyclic Schiff base palladium complex highlighted its excellent catalytic activity and stability in Suzuki cross-coupling reactions, with the catalyst being easily recovered by simple filtration and reused multiple times without a significant loss in activity. researchgate.net

Zeolite-Encapsulated Catalysts:

Zeolites, with their well-defined porous structures, can act as hosts for Schiff base complexes, a method known as encapsulation. This "ship-in-a-bottle" approach can prevent the leaching of the metal complex and enhance its stability. A manganese Schiff base complex encapsulated in the nanocavities of Zeolite-Y was found to be a reusable catalyst for the oxidation of alkenes, showing no significant decrease in activity or selectivity over at least six cycles. researchgate.net Another study also reported that zeolite-encapsulated manganese-hydrazone Schiff base complexes were efficient and reusable for the epoxidation of olefins. bohrium.com

Graphene and Silica-Supported Catalysts:

Graphene nanosheets and silica have also been employed as effective supports for Schiff base catalysts. A cobalt Schiff base complex immobilized on a graphene nanosheet was used for Suzuki cross-coupling reactions, with ICP analysis showing that 85% of the active metal remained in the catalyst even after the fifth iteration. acs.org Immobilized copper(II) Schiff base complexes on silica have also been reported as chemically and thermally stable catalysts that can be reused multiple times with no significant loss in catalytic activity. lookchem.com

The table below summarizes the reusability of various heterogenized Schiff base catalysts from the literature, which can be considered analogous for predicting the potential performance of a catalyst derived from this compound.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Final Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|

| Manganese Schiff Base Complex | Silica-coated Magnetic Nanoparticles | Electrochemical Oxidation | 6 | Not specified, "no significant loss of its activity" | nih.gov |

| Palladium Schiff Base Complex | Polymer | Suzuki Cross-Coupling | Multiple | Not specified, "without significant loss in its activity" | researchgate.net |

| Manganese Schiff Base Complex | Zeolite-Y | Alkene Oxidation | 6 | Not specified, "without a significant decrease in catalytic activity or selectivity" | researchgate.net |

| Copper Schiff Base Complex | Silica-coated Fe₃O₄ Nanoparticles | Synthesis of Polysubstituted Pyrroles | 6 | Not specified, "with the retention of catalytic activity" | researchgate.net |

| Cobalt Schiff Base Complex | Graphene Nanosheet | Suzuki Cross-Coupling | 5 | 85% of active metal retained | acs.org |

| Nickel Ferrite Nanoparticles | None (nanoparticle itself is the catalyst) | Catalytic Transfer Hydrogenation | 5 | Not specified, "without loss of catalytic performance" | rsc.org |

Emerging Applications and Interdisciplinary Research

Supramolecular Chemistry and Self-Assembly

Applications in Advanced Materials Science

Specific applications of N-(2-Hydroxybenzylidene)-2-iodoaniline in the field of advanced materials have not been documented in the available literature.

Development of Chemosensors for Specific Analytes:The development or application of this compound as a chemosensor for any specific analyte has not been reported in the searched scientific literature.

Due to the lack of specific data for each required subsection, generating a thorough, informative, and scientifically accurate article strictly focused on this compound is not possible at this time.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Mechanistic Insights

While direct research on N-(2-Hydroxybenzylidene)-2-iodoaniline is not extensively documented in publicly available literature, significant insights can be drawn from studies on analogous Schiff bases. The primary academic contributions in this area revolve around the photochromic and thermochromic properties inherent to salicylideneaniline-type molecules.

Upon photoexcitation, these compounds can undergo an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the imine nitrogen. This process leads to the formation of a transient keto-amine tautomer, which is responsible for the observed color change. The substitution pattern on both the salicylaldehyde (B1680747) and aniline (B41778) rings plays a crucial role in the dynamics of this process and the stability of the resulting tautomer. The presence of the iodine atom at the ortho position of the aniline ring in this compound is expected to introduce significant steric and electronic effects.

Mechanistic Insights from Related Compounds:

Photochromism: Studies on N-(2-hydroxybenzylidene)aniline have shown that photoexcitation leads to the formation of a colored photoproduct. bohrium.com There has been debate about the precise structure of this product, with proposals including a trans-quinoid form and a cis-zwitterionic species. bohrium.com Vibrational spectroscopy studies on the photoproduct of the parent compound suggest the formation of a trans-quinoid structure in the solid state. bohrium.com

Solvatochromism: The polarity of the solvent can influence the ground-state equilibrium between the enol-imine and keto-amine forms, as well as the stability of the photoinduced species. In polar, hydrogen-bonding solvents, a zwitterionic form can be favored. researchgate.net

Theoretical Studies: Density Functional Theory (DFT) calculations on similar anils have been used to analyze vibrational frequencies and electronic transitions, providing a deeper understanding of their photophysical behavior. researchgate.net

The iodine substituent in this compound likely influences the photochromic behavior through the "heavy atom effect," which could enhance intersystem crossing and potentially lead to interesting phosphorescent properties. Furthermore, the steric hindrance from the ortho-iodo group may affect the planarity of the molecule, thereby altering the conjugation and the energy levels of the frontier molecular orbitals.

Identification of Unexplored Research Avenues and Methodological Challenges

The unique substitution pattern of this compound opens up several unexplored research avenues. However, investigating these areas may present certain methodological challenges.

Unexplored Research Avenues:

Systematic Photophysical Studies: A comprehensive investigation of the photophysical properties, including quantum yields of fluorescence and photochromism, excited-state lifetimes, and transient absorption spectroscopy, is needed to fully characterize the effect of the ortho-iodo substituent.

Metal Complexation and Catalysis: Schiff bases are excellent ligands for a variety of metal ions. semanticscholar.org The synthesis and characterization of metal complexes of this compound could lead to novel catalysts for organic transformations. The coordination chemistry of this ligand with transition metals like copper, nickel, cobalt, and zinc has the potential for applications in catalysis and materials science. researchgate.netidosr.org

Biological Activity: Schiff bases and their metal complexes have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.govedu.krd Screening this compound and its metal complexes for their biological efficacy is a promising area of research.

Theoretical Modeling: Advanced computational studies could provide deeper mechanistic insights into the ESIPT process, the influence of the iodine atom on the electronic structure, and the nature of the excited states.

Methodological Challenges:

Synthesis and Purification: The synthesis of this compound via the condensation of 2-iodobenzylamine and salicylaldehyde requires careful optimization to achieve high yields and purity, as side reactions can occur.

Crystallography: Obtaining high-quality single crystals for X-ray diffraction analysis can be challenging but is crucial for unequivocally determining the solid-state structure and intermolecular interactions. The crystal structure of the related compound 2-iodoaniline (B362364) has been studied, revealing interesting intermolecular interactions. ed.ac.uk

Air and Moisture Sensitivity: Like many Schiff bases, this compound may be susceptible to hydrolysis, requiring careful handling and storage under inert conditions for certain applications.

Outlook for the Development of Novel Applications and Theoretical Paradigms

The future of research on this compound is bright, with potential for both fundamental discoveries and practical applications.

Novel Applications:

Optical Materials: The photochromic properties of this compound could be harnessed for applications in optical data storage, molecular switches, and smart windows.

Sensors: The sensitivity of the enol-keto equilibrium to the chemical environment could be exploited in the development of chemosensors for metal ions or other analytes.

Pharmacology: If significant biological activity is discovered, this compound could serve as a lead structure for the development of new therapeutic agents. The presence of the iodo group may enhance lipophilicity and tissue distribution.

Theoretical Paradigms:

Understanding Halogen Bonding: The presence of the iodine atom provides an opportunity to study the role of halogen bonding in the solid-state packing and in solution-phase self-assembly.

Tuning Photophysical Properties: A systematic study of a series of ortho-halogenated N-(2-Hydroxybenzylidene)anilines (F, Cl, Br, I) would provide a valuable dataset for understanding and predicting the influence of halogen substituents on the photophysical properties of Schiff bases. This could lead to the development of new theoretical models for designing molecules with tailored optical properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxybenzylidene)-2-iodoaniline, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Schiff base condensation between 2-iodoaniline and 2-hydroxybenzaldehyde. Key steps include:

- Refluxing equimolar ratios of reactants in ethanol with catalytic acetic acid for 6–8 hours .

- Purification via recrystallization using ethanol or methanol to achieve >95% purity.

- Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane 1:4) and characterizing intermediates via NMR (e.g., imine proton at δ 8.3–8.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identify the imine (C=N) stretch at 1600–1620 cm and phenolic O–H stretch at 3200–3400 cm .

- NMR: Assign aromatic protons (δ 6.8–7.5 ppm), imine proton (δ 8.3–8.5 ppm), and phenolic O–H (δ 9.5–10.5 ppm, exchangeable with DO) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., EI-MS: m/z 351 [M] for CHINO) .

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer: The compound acts as a tridentate ligand, coordinating via the imine nitrogen, phenolic oxygen, and iodine atoms. Applications include:

- Stabilizing transition metals (e.g., Cu(I), Pd(II)) for catalytic cross-coupling reactions .

- Designing luminescent complexes by modulating electronic properties through iodine substitution .

Advanced Research Questions

Q. How does the iodine substituent influence the solvatochromic behavior of this compound compared to non-halogenated analogs?

Methodological Answer: The iodine atom increases electron-withdrawing effects, leading to:

- Red-shifted absorption (λ 380–400 nm in polar solvents) due to enhanced charge-transfer transitions.

- Higher dipole moment in the excited state (Δμ = 1.25 D) compared to methyl/methoxy-substituted analogs .

- Solvent polarity studies should employ Kamlet-Taft parameters to correlate spectral shifts with solvent hydrogen-bonding capacity .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV) .

- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra and compare with experimental data to validate charge-transfer transitions .

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions involving iodine .

Q. How do substituents on the aniline ring affect the extraction efficiency of metal ions in liquid-liquid separation systems?

Methodological Answer: Substituents alter the ligand’s acidity and steric effects:

- Methyl groups (2-CH, 3-CH, 4-CH) enhance extraction of Cu(II) at pH 3–5 due to increased hydrophobicity (log D = 2.1–2.4) .

- Iodo substitution reduces extraction efficiency at low pH but improves selectivity for soft metals (e.g., Ag(I)) via stronger coordination .

- Experimental validation requires pH-dependent log D curves and Job’s method for stoichiometry determination .

Q. How can contradictory data on the compound’s fluorescence quantum yield be resolved across studies?

Methodological Answer: Contradictions often arise from solvent purity or excitation wavelength selection. Mitigation strategies include:

- Using degassed solvents to minimize quenching by oxygen.

- Standardizing excitation at λ ± 5 nm and integrating emission spectra across 400–600 nm .

- Reporting quantum yields relative to quinine sulfate (Φ = 0.54 in 0.1 M HSO) for cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.